Desacetyl Diltiazem-d6

LC-MS/MS method development stable isotope-labeled internal standard isotopic cross-talk

Desacetyl Diltiazem-d6 (CAS 1246820-35-8) is a stable isotope-labeled analog of desacetyl diltiazem (M1), the primary pharmacologically active metabolite of the calcium channel blocker diltiazem. This compound carries six deuterium atoms substituted across the two methyl groups of the N,N-dimethylaminoethyl moiety (bis-trideuteriomethyl), yielding a molecular formula of C20H18D6N2O3S and a molecular weight of 378.52 g/mol.

Molecular Formula C20H24N2O3S
Molecular Weight 378.52
CAS No. 1246820-35-8
Cat. No. B565653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Diltiazem-d6
CAS1246820-35-8
Synonyms(2S-cis)-5-[(Dimethylamino-d6)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one;  Deacetyl-d-diltiazem-d6;  Deacetyldiltiazem-d6; 
Molecular FormulaC20H24N2O3S
Molecular Weight378.52
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3
InChIKeyNZHUXMZTSSZXSB-GGGMJEGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacetyl Diltiazem-d6 (CAS 1246820-35-8): A Hexadeuterated Internal Standard for Diltiazem Metabolite Quantification by LC-MS/MS


Desacetyl Diltiazem-d6 (CAS 1246820-35-8) is a stable isotope-labeled analog of desacetyl diltiazem (M1), the primary pharmacologically active metabolite of the calcium channel blocker diltiazem. This compound carries six deuterium atoms substituted across the two methyl groups of the N,N-dimethylaminoethyl moiety (bis-trideuteriomethyl), yielding a molecular formula of C20H18D6N2O3S and a molecular weight of 378.52 g/mol . It is supplied as an off-white to pale yellow solid with a certified chemical purity of 98% (CP) and isotopic enrichment of 98 atom% D, supported by batch-specific certificates of analysis including NMR, HPLC, and GC data . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of desacetyl diltiazem in biological matrices, where co-elution with the unlabeled analyte and a +6 Da mass shift enable precise compensation for matrix effects and ionization variability [1].

Why Desacetyl Diltiazem-d6 Cannot Be Replaced by d3, d4, or Structural Analog Internal Standards in Validated Bioanalytical Methods


Stable isotope-labeled internal standards for diltiazem metabolite quantification are not interchangeable across deuterium counts (d3, d4, d6), labeling positions, or structural analog classes. The magnitude of the mass shift directly governs isotopic cross-talk between the SIL-IS and the unlabeled analyte's [M+H]+ isotopologue cluster: a +6 Da shift (d6) provides wider separation than +4 Da (d4) or +3 Da (d3), reducing interference at the analyte's quantification channel . Labeling position further determines susceptibility to pH-dependent hydrogen-deuterium back-exchange during sample preparation—the N-methyl-d6 label on Desacetyl Diltiazem-d6 is positioned on chemically stable tertiary amine methyl groups, whereas the ethylene bridge-d4 label on the d4 variant resides on α-heteroatom protons with higher exchange liability [1]. Critically, structural analog internal standards such as codeine, ziprasidone, or trans-diltiazem exhibit different chromatographic retention times and differential extraction recovery compared to the desacetyl diltiazem analyte, failing to compensate for batch-to-batch matrix effect variability—a limitation documented in comparative SIL-IS versus structural analog IS studies showing precision degradation from <10% RSD to >50% RSD when matrix effects are uncorrected [2]. These physicochemical and analytical divergences mean that substituting Desacetyl Diltiazem-d6 with a lower-deuterium-count SIL-IS or a non-isotopic analog invalidates the calibration model and compromises regulatory compliance for ANDA and bioequivalence submissions.

Quantitative Differentiation Evidence: Desacetyl Diltiazem-d6 vs. d4, d3, and Structural Analog Internal Standards


Evidence 1: Mass Shift Magnitude and Isotopic Cross-Talk Reduction – d6 (+6 Da) vs. d4 (+4 Da) vs. d3 (+3 Da)

Desacetyl Diltiazem-d6 provides a nominal mass shift of +6 Da relative to the unlabeled desacetyl diltiazem analyte (MW 372.48 Da → 378.52 Da), compared to +4 Da for the d4 variant (MW 376.51 Da) and +3 Da for the d3 variant (MW 375.50 Da) . The larger mass shift of the d6 species places its [M+H]+ signal six m/z units away from the monoisotopic peak of the unlabeled analyte, substantially reducing overlap with the naturally occurring [M+H+2]+ and [M+H+4]+ isotopologue contributions from the analyte itself. This is particularly important for desacetyl diltiazem, whose molecular formula (C20H24N2O3S) yields a significant [M+H+2]+ isotopologue abundance (~5.5% relative to monoisotopic) from 34S and 13C2 contributions, which can bleed into the +4 Da channel used by the d4 IS. The +6 Da channel of the d6 IS sits beyond this natural isotopologue envelope, minimizing isotopic cross-contamination [1].

LC-MS/MS method development stable isotope-labeled internal standard isotopic cross-talk

Evidence 2: Chemical Purity – Desacetyl Diltiazem-d6 (98% CP) vs. Desacetyl Diltiazem-d4 Free Base (95% by HPLC)

The free base form of Desacetyl Diltiazem-d6 is supplied with a certified chemical purity of 98% (CP) as confirmed by HPLC, NMR, and GC batch-release testing . In contrast, the commercially available Desacetyl Diltiazem-d4 free base (CAS 112259-40-2) from the same manufacturer is specified at 95% purity by HPLC . This 3-percentage-point purity differential translates to a ~60% higher total impurity burden in the d4 material (5% vs. 2% unspecified impurities). For a SIL-IS spiked into calibration standards and QC samples at a fixed concentration, impurities that co-elute or produce isobaric interferences can systematically bias the IS response factor, degrading inter-batch precision and potentially causing calibration drift during long analytical sequences typical of bioequivalence studies (100–300 injections per run) [1].

reference standard purity certificate of analysis ANDA method validation

Evidence 3: Validated Clinical Pharmacokinetic Application – M1-d6 as Internal Standard in a Regulated 24-Subject Bioequivalence Study

Desacetyl Diltiazem-d6 (designated M1-d6) was employed as the internal standard for the desacetyl diltiazem (M1) analyte in a fully validated HPLC-MS/MS method applied to a 24-subject pharmacokinetic study of diltiazem in healthy Chinese volunteers [1]. The method achieved a linear calibration range for M1 of 0.2511–5.017 ng/mL with a correlation coefficient r > 0.9986, using protein precipitation with acetonitrile followed by separation on a CAPCELL PAK ADME column and detection on an AB SCIEX API 4000 mass spectrometer in ESI+ MRM mode [1]. For comparison, an earlier LC-MS method (Molden et al., 2003) used codeine—a structurally unrelated alkaloid—as internal standard for desacetyl diltiazem quantification, achieving an LLOQ of approximately 1 ng/mL (1 μg/L) with a longer 11-minute run time and selected ion monitoring (single-stage MS) rather than MRM [2]. The M1-d6 method also determined the key pharmacokinetic parameters for M1: Cmax = 1.52 ± 0.70 ng/mL, Tmax = 7.06 ± 1.97 h, AUC0–∞ = 27.22 ± 15.49 ng·h/mL [1].

clinical pharmacokinetics HPLC-MS/MS method validation diltiazem bioequivalence

Evidence 4: Differential CYP2D6 vs. CYP3A4 Affinity – Relevance for Selecting the Correct Metabolite Internal Standard for Enzyme-Specific Studies

Desacetyl diltiazem (M1), the unlabeled analyte that Desacetyl Diltiazem-d6 is designed to quantify, displays a pronounced enzyme selectivity profile: the estimated Km for CYP2D6-mediated O-demethylation is approximately 5 μM, while the affinity for CYP3A4-mediated N-demethylation is about 100-fold lower (Km ≈ 540 μM) [1]. This stands in marked contrast to the parent drug diltiazem, for which CYP3A4 plays the dominant metabolic role [1]. The clinical consequence is that desacetyl diltiazem accumulates substantially in individuals with deficient CYP2D6 phenotype (5- to 10-fold higher AUC compared to extensive metabolizers), whereas diltiazem itself shows modest CYP2D6-dependent variability [2]. When quantifying desacetyl diltiazem in CYP2D6 pharmacogenetic studies or drug-drug interaction investigations, the use of Desacetyl Diltiazem-d6 as a matched SIL-IS ensures that the quantification of this CYP2D6-sensitive metabolite is not confounded by differential IS behavior across CYP2D6 genotype groups—a concern that does not apply when using diltiazem-d6 (parent drug IS) or structural analog IS.

CYP2D6 phenotyping drug metabolism enzyme kinetics desacetyl diltiazem pharmacology

Evidence 5: Regulatory Traceability and ANDA Readiness – Desacetyl Diltiazem-d6 as Pharmacopeial-Reference-Traceable Standard

Desacetyl Diltiazem-d6 is explicitly positioned by multiple certified reference material suppliers as suitable for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial diltiazem production . Suppliers offer further traceability against USP or EP pharmacopeial standards upon feasibility assessment . This contrasts with the Desacetyl Diltiazem-d3 variant, which is listed by certain suppliers with a purity specification of approximately 96% and is described as 'synthesis on demand' rather than held as in-stock certified inventory—indicating less routine availability and potentially longer lead times [1]. The d6 compound is maintained as in-stock inventory by multiple independent suppliers (Veeprho, BOC Sciences, TRC/Fisher Scientific), providing supply chain redundancy that is critical for multi-year regulated bioanalytical programs .

ANDA submission pharmacopeial traceability reference standard qualification GMP quality control

Procurement-Guiding Application Scenarios for Desacetyl Diltiazem-d6 (CAS 1246820-35-8)


Scenario 1: ANDA Method Validation and Quality Control for Generic Diltiazem Formulations

Regulatory ANDA submissions require a fully validated bioanalytical method with a stable isotope-labeled internal standard to compensate for matrix effects in human plasma. Desacetyl Diltiazem-d6, with its 98% chemical purity, 98 atom% D isotopic enrichment, and multi-supplier in-stock availability, serves as the SIL-IS for desacetyl diltiazem (M1) quantification across the required calibration range of 0.25–5 ng/mL, as demonstrated in a published 24-subject pharmacokinetic study [1]. Its pharmacopeial traceability (USP/EP upon request) and batch-specific COA documentation (NMR, HPLC, GC) satisfy ICH Q2(R1) and FDA bioanalytical method validation expectations, reducing the risk of ANDA review deficiencies related to IS qualification .

Scenario 2: Clinical Pharmacokinetic and Bioequivalence Studies of Diltiazem Products

In crossover bioequivalence studies where diltiazem and its two active metabolites (desacetyl diltiazem M1 and N-desmethyl diltiazem MA) must be simultaneously quantified over a 0–36 h sampling window, Desacetyl Diltiazem-d6 provides the required +6 Da mass shift to avoid isotopic cross-talk with the M1 analyte while co-eluting with M1 for optimal matrix effect correction [1]. The validated method using M1-d6 achieved inter-day precision and accuracy within 10% and enabled detection of the characteristic double-peak concentration-time profile indicative of enterohepatic recirculation—a pharmacokinetic feature that demands high IS precision across the entire AUC sampling period [1].

Scenario 3: CYP2D6 Pharmacogenetic and Drug-Drug Interaction Studies

Studies investigating the impact of CYP2D6 genotype (poor vs. extensive vs. ultra-rapid metabolizers) on diltiazem metabolite exposure require accurate quantification of desacetyl diltiazem—the metabolite whose clearance is CYP2D6-dependent, with 5–10× AUC differences between CYP2D6 phenotypes [1]. Desacetyl Diltiazem-d6, as the matched SIL-IS, ensures that quantification accuracy is independent of the subject's CYP2D6 metabolic status, avoiding the differential IS recovery artifacts that can occur when structural analog IS are applied to plasma samples from genetically diverse populations with variable matrix composition .

Scenario 4: Therapeutic Drug Monitoring (TDM) and Clinical Toxicology of Diltiazem

Clinical TDM laboratories quantifying diltiazem and its active metabolite desacetyl diltiazem (which retains 40% of the parent drug's calcium channel blocking activity) require a robust IS with minimal between-kit lot variability [1]. Desacetyl Diltiazem-d6's multi-supplier availability (Veeprho, BOC Sciences, TRC/Fisher Scientific) and consistent 98% purity specification reduce the risk of IS lot-to-lot shifts that could trigger method revalidation . The compound's storage condition (−20°C under inert atmosphere) and defined melting point (85–87°C) provide clear stability indicators for GLP-compliant laboratory inventory management .

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